molecular formula C22H18FNO B5888032 (2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B5888032
M. Wt: 331.4 g/mol
InChI Key: SHKYVHLQCUWEQX-DTQAZKPQSA-N
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Description

(2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. The compound features a diphenylmethyl group, a fluorophenyl group, and an enamide functional group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

(E)-N-benzhydryl-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO/c23-20-14-11-17(12-15-20)13-16-21(25)24-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,22H,(H,24,25)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKYVHLQCUWEQX-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a condensation reaction between an appropriate amine and an acyl chloride.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, where diphenylmethane is reacted with the prop-2-enamide under acidic conditions.

    Addition of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the enamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

(2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(diphenylmethyl)-3-phenylprop-2-enamide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    (2E)-N-(diphenylmethyl)-3-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of fluorine, affecting its biological activity and interactions.

    (2E)-N-(diphenylmethyl)-3-(4-bromophenyl)prop-2-enamide: Features a bromine atom, leading to variations in its chemical behavior and applications.

Uniqueness

The presence of the 4-fluorophenyl group in (2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide imparts unique properties, such as increased lipophilicity and altered electronic effects, which can enhance its biological activity and make it a valuable compound for research and industrial applications.

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